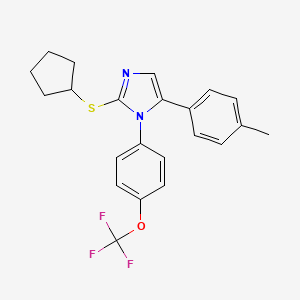

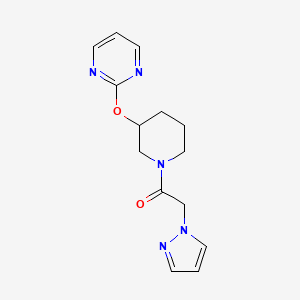

2-(环戊基硫代)-5-(对甲苯基)-1-(4-(三氟甲氧基)苯基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-imidazoles, including the compound 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, involves a clear structure-activity relationship that has been explored in various studies. For instance, the synthesis and pharmacological evaluation of a series of 1H-imidazoles have been reported, where modifications to the imidazole ring resulted in different biological activities . Although the specific synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing imidazole derivatives often includes the construction of the imidazole ring followed by functionalization at specific positions to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their biological activity and interaction with biological targets. The introduction of different substituents at various positions on the imidazole ring can significantly alter the compound's pharmacological profile. For example, the introduction of an ethyl chain at C5 of the imidazole ring was found to cause hormonal activity in estrogen receptor-positive cells . The presence of a trifluoromethoxy group, as in the compound of interest, could potentially affect the molecule's electronic properties and its ability to interact with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail the specific reactions of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, but they do mention that imidazole compounds can exhibit strong inhibitory effects on cyclooxygenase enzymes . This suggests that the compound may participate in reactions within the arachidonic acid cascade, which is a key pathway in inflammation and cancer.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of a trifluoromethoxy group is likely to increase the lipophilicity of the compound, which could affect its solubility and distribution within biological systems. The optical properties of imidazole derivatives have been characterized, showing strong UV absorption and fluorescence, which could be relevant for the compound's detection and quantification in biological assays . The specific physical and chemical properties of the compound would need to be determined experimentally.

科学研究应用

抗真菌活性:

- 咪唑衍生物,包括具有对甲苯基团的那些,已显示出有希望的抗真菌活性。例如,某些对甲苯基化合物表现出与已知抗真菌剂布托康唑相当的抗真菌功效 (Takeuchi, Kawabe, & Hamada, 1991).

计算研究和抗菌活性:

- 已经研究了新型咪唑衍生物(包括具有对甲苯基和三氟甲基的那些)的反应性、抗菌活性和与蛋白质的相互作用。计算研究和分子对接程序表明对特定酶具有潜在的抑制活性 (Smitha 等人,2018).

铜腐蚀抑制:

- 已经研究了具有对甲苯基取代基的咪唑化合物在抑制铜腐蚀方面的有效性。这些化合物显示出随着 pH 值的增加而提高的抑制效率,表明它们在腐蚀防护应用中的潜在用途 (Ćurković, Stupnišek-Lisac, & Takenouti, 2010).

癌症研究:

- 已经合成并评估了某些咪唑衍生物的抗癌潜力。发现这些化合物可以诱导癌细胞凋亡和细胞衰老,突出了它们作为抗癌剂的潜力 (Sharma 等人,2014).

合成中的绿色化学:

- 已经开发了用于与咪唑相关的 2-咪唑啉的环境友好合成方法。这些方法以其可持续性和所得化合物在包括药物和催化在内的各个领域的潜在应用而著称 (Le Phuong 等人,2017).

酶的双重抑制剂:

- 已经制备了源自咪唑化合物的亚苄基恶唑、噻唑和咪唑作为 5-脂氧合酶和环氧合酶的双重抑制剂。这些化合物已显示出在抗炎剂中的潜力,在大鼠模型中具有不同程度的选择性和口服活性 (Unangst 等人,1994).

合成和抗溃疡活性:

- 合成了在 3 位取代的新型咪唑并[1,2-a]吡啶作为潜在的抗溃疡剂。尽管它们没有显示出显着的抗分泌活性,但几个显示出良好的细胞保护特性 (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

安全和危害

This involves understanding the risks associated with handling the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it.

未来方向

Future directions could involve potential applications of the compound, further reactions it could be used in, or further studies that could be done to better understand it.

I hope this general outline is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!

属性

IUPAC Name |

2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2OS/c1-15-6-8-16(9-7-15)20-14-26-21(29-19-4-2-3-5-19)27(20)17-10-12-18(13-11-17)28-22(23,24)25/h6-14,19H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOGPWUTAKWISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)